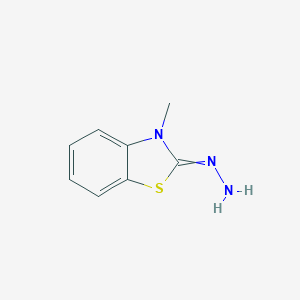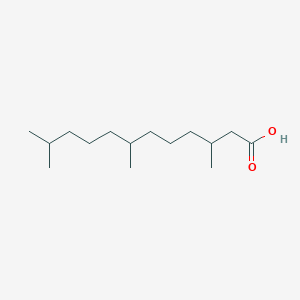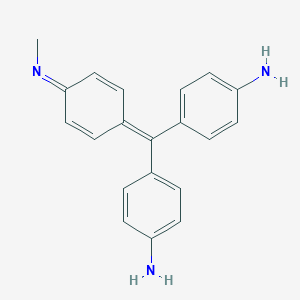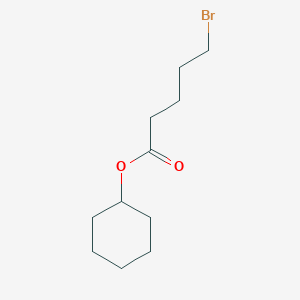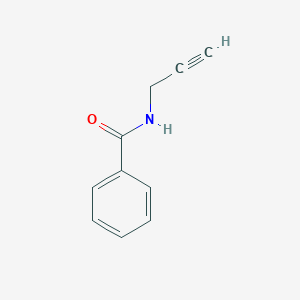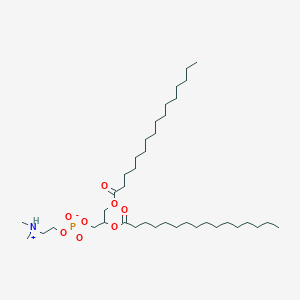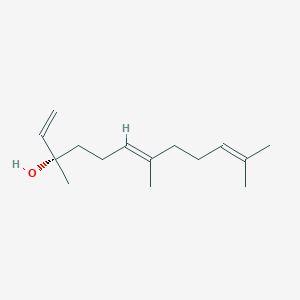
2-Methyl-4-morpholino-2-phenylbutyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMPB is a white crystalline powder that belongs to the class of nitriles. It was first synthesized in the 1990s by a group of researchers at the University of Helsinki, Finland. Since then, it has been studied extensively for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of MMPB is not yet fully understood. However, studies suggest that it can modulate various cellular pathways, including the PI3K/Akt and MAPK/ERK pathways. MMPB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
MMPB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MMPB can inhibit cell proliferation, induce apoptosis, and modulate the expression of various genes. In vivo studies have shown that MMPB can reduce inflammation, oxidative stress, and neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMPB in lab experiments is its high potency and specificity. MMPB has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using MMPB is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MMPB. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MMPB has also been investigated as a potential anti-inflammatory agent and can be used to treat various inflammatory disorders. Additionally, MMPB has been shown to have anticancer properties and can be developed as a chemotherapeutic agent. Further studies are needed to fully understand the mechanism of action of MMPB and its potential therapeutic applications.
In conclusion, MMPB is a chemical compound that has shown great potential in scientific research. Its high potency and specificity make it an attractive candidate for various therapeutic applications. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of MMPB involves the reaction of 2-methyl-4-phenyl-2-oxazoline with potassium cyanide and morpholine. The reaction takes place in the presence of a catalyst, such as sodium methoxide, and yields MMPB as the final product.
Scientific Research Applications
MMPB has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MMPB has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. In cancer research, MMPB has been investigated as a potential chemotherapeutic agent, as it can induce apoptosis in cancer cells. In immunology, MMPB has been found to have immunomodulatory effects and can enhance the immune response.
properties
CAS RN |
1425-59-8 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-methyl-4-morpholin-4-yl-2-phenylbutanenitrile |
InChI |
InChI=1S/C15H20N2O/c1-15(13-16,14-5-3-2-4-6-14)7-8-17-9-11-18-12-10-17/h2-6H,7-12H2,1H3 |
InChI Key |
QOBDYSKUZHDWOI-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(CCN1CCOCC1)(C#N)C2=CC=CC=C2 |
Other CAS RN |
12240-15-2 |
synonyms |
2-Methyl-2-phenyl-4-morpholinobutanenitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




